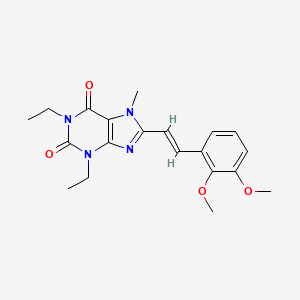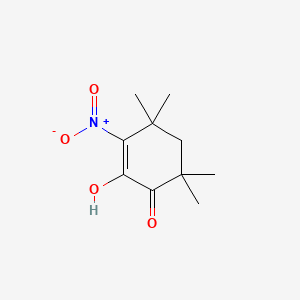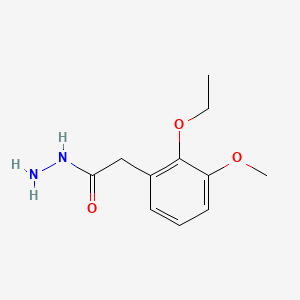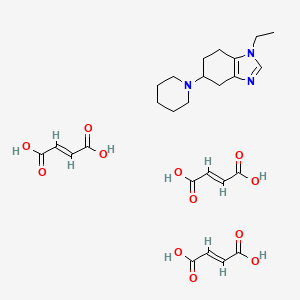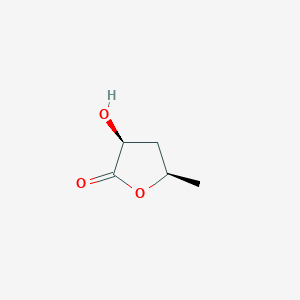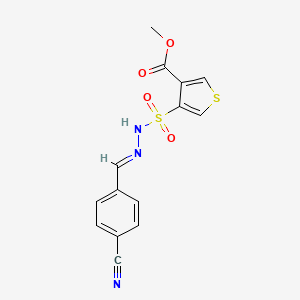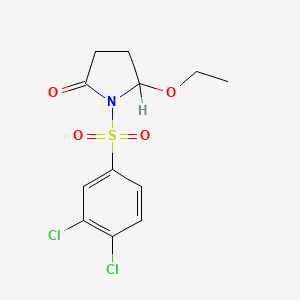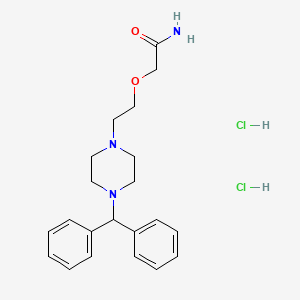
4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Metilenbis(2,4-dihidro-5-metil-2-(oxiranylmetil)-3H-1,2,4-triazol-3-ona) es un compuesto orgánico complejo caracterizado por su estructura triazolónica única.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,4’-Metilenbis(2,4-dihidro-5-metil-2-(oxiranylmetil)-3H-1,2,4-triazol-3-ona) generalmente involucra múltiples pasos, comenzando con la preparación del núcleo de triazolona. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reactores químicos a gran escala donde las condiciones de reacción se optimizan para la producción en masa. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización, son comunes para lograr los estándares de calidad requeridos.
Análisis De Reacciones Químicas
Tipos de Reacciones
4,4’-Metilenbis(2,4-dihidro-5-metil-2-(oxiranylmetil)-3H-1,2,4-triazol-3-ona) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados de oxirano.
Reducción: Las reacciones de reducción pueden producir derivados de triazolona más simples.
Sustitución: Las reacciones de sustitución a menudo implican el reemplazo de grupos funcionales con otras entidades químicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados del compuesto original, que pueden tener diferentes grupos funcionales unidos, lo que lleva a una amplia gama de propiedades químicas y físicas.
Aplicaciones Científicas De Investigación
4,4’-Metilenbis(2,4-dihidro-5-metil-2-(oxiranylmetil)-3H-1,2,4-triazol-3-ona) tiene numerosas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas.
Industria: Utilizado en la producción de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de 4,4’-Metilenbis(2,4-dihidro-5-metil-2-(oxiranylmetil)-3H-1,2,4-triazol-3-ona) implica su interacción con objetivos moleculares específicos, lo que lleva a varios efectos bioquímicos. Las vías involucradas a menudo son complejas y requieren un estudio detallado para comprender completamente los efectos del compuesto a nivel molecular.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de triazolona y moléculas orgánicas relacionadas con características estructurales similares.
Singularidad
Lo que distingue a 4,4’-Metilenbis(2,4-dihidro-5-metil-2-(oxiranylmetil)-3H-1,2,4-triazol-3-ona) es su combinación única de grupos funcionales, que confieren propiedades químicas y físicas distintas, haciéndolo valioso para aplicaciones específicas para las que otros compuestos pueden no ser adecuados.
Propiedades
Número CAS |
160455-71-0 |
|---|---|
Fórmula molecular |
C13H18N6O4 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
5-methyl-4-[[3-methyl-1-(oxiran-2-ylmethyl)-5-oxo-1,2,4-triazol-4-yl]methyl]-2-(oxiran-2-ylmethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C13H18N6O4/c1-8-14-18(3-10-5-22-10)12(20)16(8)7-17-9(2)15-19(13(17)21)4-11-6-23-11/h10-11H,3-7H2,1-2H3 |
Clave InChI |
VCHXUIPHVLAZBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)N1CN2C(=NN(C2=O)CC3CO3)C)CC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




